Cas no 1553391-58-4 (4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid)

4-Methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid is a pyrimidine derivative with a propynylamino substituent at the 2-position and a carboxylic acid functionality at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the reactive alkyne group and carboxylic acid moiety, enable selective modifications, making it valuable for constructing complex heterocyclic frameworks. The methyl group at the 4-position enhances stability while maintaining reactivity. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other biologically active molecules. Its well-defined purity and consistent performance make it suitable for research and industrial applications.
4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid structure
1553391-58-4 structure
商品名:4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid
CAS番号:1553391-58-4
MF:C9H9N3O2
メガワット:191.186661481857
CID:4605711
PubChem ID:83181797

4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
    • 5-Pyrimidinecarboxylic acid, 4-methyl-2-(2-propyn-1-ylamino)-
    • 4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid
    • インチ: 1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)
    • InChIKey: GGXCGKYQJXOLDT-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC#C)=NC=C(C(O)=O)C(C)=N1

4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM439337-1g
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
1553391-58-4 95%+
1g
$1137 2023-02-02
Enamine
EN300-1166857-5.0g
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
1553391-58-4 95%
5g
$2981.0 2023-06-08
Aaron
AR01DWC0-250mg
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
1553391-58-4 95%
250mg
$725.00 2025-02-09
Aaron
AR01DWC0-50mg
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
1553391-58-4 95%
50mg
$353.00 2025-02-09
Enamine
EN300-1166857-0.1g
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
1553391-58-4 95%
0.1g
$355.0 2023-06-08
Enamine
EN300-1166857-10.0g
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
1553391-58-4 95%
10g
$4421.0 2023-06-08
1PlusChem
1P01DW3O-1g
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
1553391-58-4 95%
1g
$1334.00 2024-06-20
1PlusChem
1P01DW3O-10g
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
1553391-58-4 95%
10g
$5527.00 2023-12-21
Aaron
AR01DWC0-100mg
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
1553391-58-4 95%
100mg
$514.00 2025-02-09
Enamine
EN300-1166857-50mg
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
1553391-58-4 95.0%
50mg
$238.0 2023-10-03

4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid 関連文献

4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acidに関する追加情報

4-Methyl-2-(Propargylamino)Pyrimidine-5-Carboxylic Acid: A Comprehensive Overview

4-Methyl-2-(propargylamino)pyrimidine-5-carboxylic acid, also known by its CAS number 1553391-58-4, is a compound of significant interest in the field of organic chemistry and drug discovery. This molecule belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyrimidine ring substituted with a methyl group at position 4, a propargylamino group at position 2, and a carboxylic acid moiety at position 5. These functional groups contribute to its unique chemical properties and potential biological functions.

The synthesis of 4-methyl-2-(propargylamino)pyrimidine-5-carboxylic acid involves a series of well-established organic reactions. The starting material is typically a pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the methyl and propargylamino groups. The carboxylic acid group is often introduced via hydrolysis of an appropriate protecting group or through direct synthesis methods. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are valuable for pharmacological studies.

One of the most promising applications of 4-methyl-2-(propargylamino)pyrimidine-5-carboxylic acid lies in its potential as a lead compound for drug development. Pyrimidine derivatives are known to exhibit various biological activities, including antitumor, antiviral, and antibacterial effects. Recent studies have shown that this compound demonstrates significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate key enzymes involved in cellular signaling pathways makes it a candidate for the treatment of inflammatory diseases.

The structural versatility of 4-methyl-pyrimidine derivatives allows for extensive modification to optimize their pharmacokinetic properties. For instance, the introduction of lipophilic groups can enhance absorption and bioavailability, while the addition of hydrophilic moieties can improve solubility and distribution. These modifications are critical for translating laboratory findings into clinically relevant drugs.

In terms of mechanistic studies, researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding modes of 4-methyl-pyrimidine derivatives with their target proteins. These studies provide insights into the molecular basis of their biological activities and guide further optimization efforts. For example, computational modeling has revealed that the propargylamino group plays a crucial role in stabilizing interactions with the active site of certain kinases.

The environmental impact and sustainability aspects of synthesizing 4-methyl-pyrimidine derivatives have also come under scrutiny in recent years. Green chemistry principles are being increasingly applied to develop eco-friendly synthetic routes that minimize waste and reduce energy consumption. This shift reflects a broader trend toward sustainable practices in pharmaceutical research.

In conclusion, 4-methyl-pyrimidine derivatives, particularly CAS 1553391-58-4, represent a promising class of compounds with diverse applications in drug discovery and development. Their unique chemical structure and versatile functional groups make them valuable tools for exploring novel therapeutic strategies. As research continues to uncover their full potential, these compounds are expected to play an increasingly important role in advancing modern medicine.

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